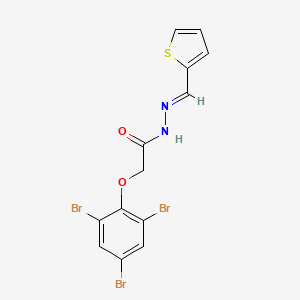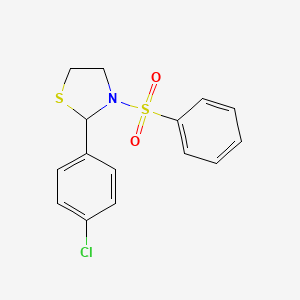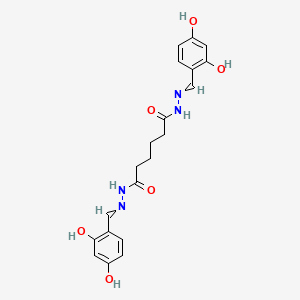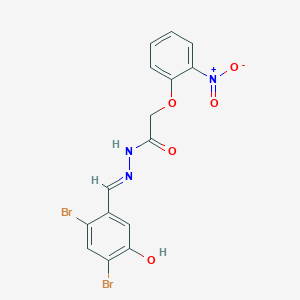![molecular formula C14H13ClN2O2 B3856234 2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)
2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide, commonly known as CFA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Mécanisme D'action
The mechanism of action of CFA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. CFA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
CFA has a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. CFA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CFA in lab experiments is its high purity. The synthesis method has been optimized to yield high purity CFA, which is essential for accurate and reproducible results. However, one limitation of using CFA in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods.
Orientations Futures
There are many future directions for research on CFA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for CFA in cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases. Further studies are needed to determine the mechanism of action of CFA in inflammation and its potential as a therapeutic agent. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of CFA in vivo.
Applications De Recherche Scientifique
CFA has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. CFA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-2-7-13(19-10)9-16-17-14(18)8-11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRNAXJZJLMJCC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3856158.png)
![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)


![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)

![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)
![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)
![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)


